![molecular formula C22H20N4O2S B2882484 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 374922-04-0](/img/structure/B2882484.png)
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
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Description
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, also known as ITA, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. ITA has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
Cytotoxic Properties and Anticancer Activity
Research has demonstrated that certain acrylonitriles substituted with various rings exhibit significant in vitro cytotoxic potency against a range of human cancer cell lines. The structure-activity relationships (SARs) indicate that these compounds' cytotoxic activities can be influenced by the substituents on the acrylonitrile group, highlighting their potential as cancer therapeutics. For example, compounds with a nitrothiophenyl ring have shown considerable potency, suggesting that the acrylonitrile functionality plays a crucial role in inducing cell death, possibly through apoptosis mechanisms (Sączewski, 2004). Additionally, derivatives of acrylonitrile have been synthesized and tested for their anticancer activities, with some showing promising results in inhibiting cancer cell growth (Bera et al., 2021).
Optical and Material Applications
Acrylonitrile derivatives have also been explored for their potential in optoelectronic devices and materials science. For instance, donor-acceptor substituted thiophene dyes based on acrylonitrile structures have demonstrated enhanced nonlinear optical limiting, making them suitable for protecting human eyes and optical sensors (Anandan et al., 2018). Furthermore, a novel diphenylacrylonitrile derivative has shown aggregation enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, indicating its application in photonic or optoelectronic devices (Ouyang et al., 2016).
Molecular Synthesis and Structural Analysis
The synthesis and structural characterization of acrylonitrile derivatives have been subjects of research as well. Studies have focused on the synthesis of these compounds through various methods, including Knoevenagel condensation, and have analyzed their structures using X-ray crystallography. These studies contribute to the understanding of the compounds' molecular properties and stability, which is essential for their potential applications in pharmaceuticals and materials science (Frolov et al., 2005).
properties
IUPAC Name |
(Z)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15(2)11-16-7-9-17(10-8-16)20-14-29-22(25-20)18(12-23)13-24-19-5-3-4-6-21(19)26(27)28/h3-10,13-15,24H,11H2,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHKLYJBIBEZIZ-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile |
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